molecular formula C14H17ClN2O3 B14330240 N-(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)acetamide CAS No. 105801-54-5

N-(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)acetamide

Cat. No.: B14330240
CAS No.: 105801-54-5
M. Wt: 296.75 g/mol
InChI Key: NTXQRMCMCJXPTK-UHFFFAOYSA-N
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Description

N-(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzyl alcohol derivative, under acidic or basic conditions.

    Chlorination: The benzofuran core is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The chlorinated benzofuran is reacted with an appropriate amine, such as morpholine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)acetamide would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Bromo-2,3-dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)acetamide: Similar structure with a bromine atom instead of chlorine.

    N-(5-Methyl-2,3-dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)acetamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

N-(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)acetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

105801-54-5

Molecular Formula

C14H17ClN2O3

Molecular Weight

296.75 g/mol

IUPAC Name

N-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)-2-morpholin-4-ylacetamide

InChI

InChI=1S/C14H17ClN2O3/c15-10-1-2-13-11(7-10)12(9-20-13)16-14(18)8-17-3-5-19-6-4-17/h1-2,7,12H,3-6,8-9H2,(H,16,18)

InChI Key

NTXQRMCMCJXPTK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NC2COC3=C2C=C(C=C3)Cl

Origin of Product

United States

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